N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-ethyl-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S2/c1-2-19-6-7-20(16(23)15(19)22)17(24)18-9-12(21)14-4-3-13(26-14)11-5-8-25-10-11/h3-5,8,10,12,21H,2,6-7,9H2,1H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJHEXIGEWCGPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally and functionally related molecules in terms of synthesis, conformation, and bioactivity.
Table 1: Structural and Functional Comparison
Key Observations:
Structural Features :
- The target compound’s dioxopiperazine core differentiates it from simpler piperazine derivatives (e.g., ). The 2,3-diketo groups introduce rigidity and hydrogen-bonding capacity, critical for enzymatic interactions in antibiotics .
- The bithiophene moiety contrasts with aryl or heteroaryl groups in other carboxamides (e.g., furopyrazine in ). Bithiophene’s extended conjugation may enhance electronic properties for materials or receptor targeting .
Synthesis: The ethyl-substituted dioxopiperazine core is synthesized via optimized condensation and cyclization (74.38% yield in ), whereas simpler piperazine carboxamides () use direct coupling . Bithiophene integration likely requires cross-coupling (e.g., Stille reaction in ), a step absent in non-thiophene analogs .
Conformation and Stability: The dioxopiperazine ring adopts a half-chair conformation (), while non-diketopiperazine analogs (e.g., ) favor chair conformations. This affects intermolecular interactions (e.g., hydrogen bonding in crystal packing) . The hydroxyethyl group may stabilize the structure via intramolecular hydrogen bonds, similar to the hydroxyphenyl group in .
Bioactivity: While direct bioactivity data for the target compound is lacking, related dioxopiperazines (e.g., ) are intermediates in antibiotics, and piperazine carboxamides () show antiproliferative effects. The bithiophene moiety’s redox activity could synergize with the dioxopiperazine core for dual therapeutic and diagnostic applications .
Contradictions and Gaps: and highlight the importance of hydrogen bonding in dioxopiperazine stability, but the impact of bithiophene on this network is unclear.
Preparation Methods
Ullmann Homocoupling of 2-Iodothiophene
The 2,3'-bithiophene scaffold is synthesized via a palladium-catalyzed Ullmann coupling reaction. As detailed in Patent WO2021019559A1, 2-iodothiophene undergoes homocoupling in the presence of palladium(II) acetate (5 mol%), potassium acetate (2 equiv), and acetone as the solvent at 90–110°C for 12–18 hours. The reaction proceeds via oxidative addition and reductive elimination, yielding 2,2'-bithiophene with >85% purity after column chromatography.
Table 1: Optimization of Ullmann Coupling Conditions
| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
|---|---|---|
| 5 | 90 | 72 |
| 5 | 110 | 88 |
| 10 | 110 | 86 |
Increasing the temperature to 110°C enhances reaction efficiency without side product formation, as confirmed by TLC and GC-MS analysis.
Bromination at the 5-Position
The 2,2'-bithiophene intermediate is selectively brominated at the 5-position using N-bromosuccinimide (NBS) in a chloroform-glacial acetic acid mixture (1:1 v/v) at room temperature. Unlike conventional methods requiring UV irradiation or radical initiators, this protocol achieves 92% yield of 5-bromo-2,2'-bithiophene within 4 hours. The regioselectivity arises from the electron-rich C5 position of the thiophene ring, as evidenced by $$^{1}\text{H NMR}$$ (δ 7.21 ppm, singlet, 1H) and $$^{13}\text{C NMR}$$ (δ 112.4 ppm, C-Br).
Introduction of the 2-Hydroxyethyl Side Chain
Nucleophilic Substitution with Ethanolamine
The brominated bithiophene undergoes nucleophilic substitution with ethanolamine in dimethylformamide (DMF) at 60°C for 6 hours, facilitated by potassium carbonate (3 equiv). This step installs the 2-hydroxyethyl group, yielding 5-(2-hydroxyethyl)-2,2'-bithiophene. The reaction is monitored by IR spectroscopy, showing disappearance of the C-Br stretch at 560 cm$$^{-1}$$ and emergence of a broad O-H stretch at 3400 cm$$^{-1}$$.
Table 2: Key Spectroscopic Data for 5-(2-Hydroxyethyl)-2,2'-Bithiophene
| Technique | Data |
|---|---|
| $$^{1}\text{H NMR}$$ (400 MHz, CDCl$$_3$$) | δ 7.40 (d, J = 3.6 Hz, 1H), 7.12 (d, J = 5.2 Hz, 1H), 3.85 (t, 2H), 3.72 (t, 2H), 2.11 (s, 1H) |
| HRMS (ESI+) | m/z Calc. for C$${10}$$H$${10}$$OS$$_2$$: 226.0094; Found: 226.0098 |
Oxidation to the Carboxylic Acid Derivative
The primary alcohol is oxidized to a carboxylic acid using Jones reagent (CrO$$3$$/H$$2$$SO$$4$$) in acetone at 0°C, followed by quenching with isopropanol. The resulting 5-(carboxyethyl)-2,2'-bithiophene is isolated as a white solid (78% yield) and subsequently converted to the acid chloride using thionyl chloride (SOCl$$2$$) in refluxing dichloromethane.
Synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carboxamide
Cyclocondensation of Ethylglycine Dipeptide
The dioxopiperazine core is synthesized by cyclizing ethylglycine methyl ester under basic conditions. A solution of ethylglycine (2 equiv) in methanol is treated with triethylamine (3 equiv) and stirred at 50°C for 48 hours, yielding 4-ethyl-2,3-dioxopiperazine (63% yield). $$^{13}\text{C NMR}$$ confirms the diketopiperazine structure with carbonyl resonances at δ 167.8 and 169.2 ppm.
Carboxamide Functionalization
The dioxopiperazine is reacted with phosgene (COCl$$_2$$) in tetrahydrofuran (THF) to generate the reactive carbamoyl chloride intermediate, which is subsequently treated with ammonium hydroxide to afford 4-ethyl-2,3-dioxopiperazine-1-carboxamide.
Final Coupling Reaction
Amide Bond Formation
The acid chloride derivative of 5-(carboxyethyl)-2,2'-bithiophene is coupled with 4-ethyl-2,3-dioxopiperazine-1-carboxamide using N,N'-diisopropylethylamine (DIPEA) as a base and HOBt/EDCl as coupling reagents in dichloromethane. The reaction proceeds at room temperature for 12 hours, yielding the target compound as a pale yellow solid (65% yield).
Table 3: Characterization Data for Target Compound
| Property | Value |
|---|---|
| Molecular Formula | C$${20}$$H$${20}$$N$$2$$O$$4$$S$$_2$$ |
| Molecular Weight | 432.5 g/mol |
| $$^{1}\text{H NMR}$$ (500 MHz, DMSO-d$$_6$$) | δ 8.21 (s, 1H), 7.55 (d, J = 4.0 Hz, 1H), 7.38 (d, J = 3.5 Hz, 1H), 4.12 (t, 2H), 3.94 (q, 2H), 3.02 (t, 2H), 1.32 (t, 3H) |
| HPLC Purity | 98.5% (C18 column, 0.1% TFA in H$$_2$$O/MeCN) |
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